molecular formula C26H26ClN3O2 B251414 N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide

Numéro de catalogue: B251414
Poids moléculaire: 448 g/mol
Clé InChI: BZPMJERKPYWWTQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide, also known as BMS-986001, is a small molecule drug compound developed by Bristol-Myers Squibb (BMS) for the treatment of various diseases, including cancer and autoimmune disorders. The compound belongs to the class of benzamide derivatives and acts as an inhibitor of the protein tyrosine phosphatase 1B (PTP1B).

Mécanisme D'action

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide acts as a selective inhibitor of PTP1B, an enzyme that regulates insulin signaling and glucose metabolism. By inhibiting PTP1B, this compound enhances insulin sensitivity and glucose uptake in cells, leading to improved glycemic control. In addition, the compound has been shown to modulate immune responses and inhibit tumor cell growth by targeting PTP1B.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. The compound enhances insulin signaling and glucose uptake in cells, leading to improved glycemic control. In addition, this compound has been shown to modulate immune responses and inhibit tumor cell growth by targeting PTP1B.

Avantages Et Limitations Des Expériences En Laboratoire

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide has several advantages for lab experiments, including its high potency and selectivity for PTP1B inhibition. However, the compound has limitations, including its low solubility and stability, which may affect its bioavailability and efficacy in vivo.

Orientations Futures

There are several future directions for the research and development of N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide. These include the optimization of the synthesis method to improve the compound's solubility and stability, the evaluation of its efficacy in clinical trials for the treatment of cancer, diabetes, and obesity, and the identification of potential side effects and drug interactions. In addition, further studies are needed to elucidate the molecular mechanisms underlying the compound's therapeutic effects and to identify potential biomarkers for patient selection and monitoring.

Méthodes De Synthèse

The synthesis of N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide involves several steps, including the preparation of the starting materials, the coupling of the piperazine and phenyl groups, and the final benzoylation reaction. The process is complex and requires expertise in organic chemistry.

Applications De Recherche Scientifique

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The compound has shown promising results in the treatment of cancer, diabetes, and obesity. In cancer, this compound has been shown to inhibit the growth of tumor cells and enhance the efficacy of chemotherapy drugs. In diabetes and obesity, the compound has been shown to improve insulin sensitivity and reduce body weight.

Propriétés

Formule moléculaire

C26H26ClN3O2

Poids moléculaire

448 g/mol

Nom IUPAC

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2,4-dimethylbenzamide

InChI

InChI=1S/C26H26ClN3O2/c1-18-3-12-24(19(2)17-18)25(31)28-22-8-10-23(11-9-22)29-13-15-30(16-14-29)26(32)20-4-6-21(27)7-5-20/h3-12,17H,13-16H2,1-2H3,(H,28,31)

Clé InChI

BZPMJERKPYWWTQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C

SMILES canonique

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.